molecular formula C11H13N3O4 B1209692 3,N(4)-Ethenodeoxycytidine CAS No. 68498-26-0

3,N(4)-Ethenodeoxycytidine

Cat. No. B1209692
CAS RN: 68498-26-0
M. Wt: 251.24 g/mol
InChI Key: UFLBVEMEAYZXKY-QXFUBDJGSA-N
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Description

3,N(4)-Ethenodeoxycytidine (3,N4-EDC) is an important nucleoside analog in the field of biochemistry and biotechnology. It is a synthetic analog of deoxycytidine, an important component of DNA, and it can be used in a variety of biochemical and physiological applications.

Scientific Research Applications

Quantitative Analysis in Cancer Research

  • Etheno-dC in Cancer Etiology : Etheno DNA adducts, including etheno-dC, are present in animal and human tissues and are considered important in the etiology of cancer. Methods like immunoaffinity chromatography and LC/ES-MS/MS have been developed for quantifying etheno-dC, facilitating studies on cancer in humans and experimental animals (Roberts et al., 2001).

DNA Adduct Formation and Analysis

  • Formation and Stability in DNA : Synthesis of etheno, ethano, and hydroxyethyl derivatives of deoxycytidine, including etheno-dC, has been investigated. These derivatives, linked to mutagenesis and carcinogenesis, have been synthesized and incorporated into oligomeric DNA for further studies (Zhang et al., 1995).

Molecular Biology and Biochemistry

  • Use in Fluorescent Oligonucleotides : Etheno-dC has been used to create fluorescent structures for selective introduction into DNA and RNA molecules. This facilitates structure-function studies of RNAs, protein-RNA structures, and DNA-RNA based diagnostics applications (Srivastava et al., 1994).

Biomonitoring and Epidemiology

  • Biomarkers of Oxidative Stress : Etheno-dC in human urine has been studied as a biomarker for oxidative stress, particularly in relation to exposure to carcinogens like benzene. Advanced UPLC-MS/MS methods have been developed for this purpose, providing a tool for human biomonitoring and molecular epidemiology studies (Cui et al., 2014).

Understanding DNA Damage and Repair

  • Replication Errors and Carcinogen Impact : Studies have explored how different DNA polymerases respond to templates containing etheno-dC. This research helps in understanding replication errors resulting from carcinogen-modified bases, which are less frequent than errors in transcription (Singer et al., 1983).

Methodological Developments

  • Advancements in Analytical Methods : New methodologies for analyzing etheno-dC in DNA, such as ultrasensitive UPLC-MS-MS and 32P-postlabelling methods, have been developed. These techniques are crucial for detecting low levels of etheno-dC in various biological samples, enhancing our ability to study DNA damage in different contexts (Sun et al., 2006).

properties

IUPAC Name

6-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]imidazo[1,2-c]pyrimidin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O4/c15-6-8-7(16)5-10(18-8)14-3-1-9-12-2-4-13(9)11(14)17/h1-4,7-8,10,15-16H,5-6H2/t7-,8+,10+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFLBVEMEAYZXKY-QXFUBDJGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=CC3=NC=CN3C2=O)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=CC3=NC=CN3C2=O)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00988152
Record name 6-(2-Deoxypentofuranosyl)imidazo[1,2-c]pyrimidin-5(6H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00988152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,N(4)-Ethenodeoxycytidine

CAS RN

68498-26-0
Record name Ethenodeoxycytidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68498-26-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,N(4)-Ethenodeoxycytidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068498260
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-(2-Deoxypentofuranosyl)imidazo[1,2-c]pyrimidin-5(6H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00988152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
230
Citations
J Nair, A Barbin, Y Guichard, H Bartsch - Carcinogenesis, 1995 - academic.oup.com
The etheno-bridged exocyclic DNA adducts 1,N 6 -ethenodeoxyadenosine (εdA) and 3, N 4 -ethenodeoxycytine (εdC) can be formed by several structurally diverse carcinogens and …
Number of citations: 269 academic.oup.com
RC Fernando, J Nair, A Barbin, JA Miller… - …, 1996 - academic.oup.com
The capacity of the chemical carcinogen ethyl carbamate (EC, urethane) and its metabolites vinyl carbamate (VC) and vinyl carbamate epoxide (VCO) to form ethenobases was studied …
Number of citations: 91 academic.oup.com
X Sun, A Karlsson, H Bartsch, J Nair - Biomarkers, 2006 - Taylor & Francis
Etheno–DNA adducts are generated from exogenous carcinogens such as vinyl chloride and urethane and also from endogenous lipid peroxidation products such as trans-4-hydroxy-2-…
Number of citations: 22 www.tandfonline.com
HJC Chen, CF Wu, CL Hong… - Chemical research in …, 2004 - ACS Publications
Smokers are known to have elevated levels of lipid peroxidation, a form of oxidative stress. Etheno DNA adduct formation can originate from endogenous lipid peroxidation or from …
Number of citations: 45 pubs.acs.org
RR Misra, SY Chiang, JA Swenberg - Carcinogenesis, 1994 - academic.oup.com
N 6 -Ethenodeoxyadenosine (edA) and 3,N 4 -ethenodeoxycytidine (edC) are two mutagenic adducts associated with exposure to ethyl carbamate (urethane) and vinyl chloride. We …
Number of citations: 25 academic.oup.com
WP Watson, AE Crane - Mutagenesis, 1989 - academic.oup.com
A 32 P-postlabelling procedure coupled with HPLC has been developed to detect and measure the cyclic nucleic acid adducts 1,N 6 -ethenodeoxyadenosine and 3,N 4 -…
Number of citations: 21 academic.oup.com
PG Foiles, LM Miglietta, A Nishikawa… - …, 1993 - academic.oup.com
Monoclonal antibodies specific for N 2 3-ethenodeoxyguanosine (N 2 ,3-εdGuo) and 1,N 2 -ethenodeoxyguanosine (1,N 2 -εdGuo) were developed. In a competitive ELISA, 50% …
Number of citations: 20 academic.oup.com
GA Pandya, M Moriya - Biochemistry, 1996 - ACS Publications
1,N 6 -Ethenodeoxyadenosine (εdA) is one of four exocyclic DNA adducts produced by chloroethylene oxide and chloroacetaldehyde, reactive metabolites of vinyl chloride, a human …
Number of citations: 245 pubs.acs.org
B Singer, JT Kuśmierek… - Proceedings of the …, 1983 - National Acad Sciences
Three different poly(dC)s with modifications that block the N-3 of deoxycytidine were used as templates for polymer synthesis by Escherichia coli DNA polymerase I (EC 2.7.7.7). In …
Number of citations: 18 www.pnas.org
D Egloff, IA Oleinich, E Freisinger - ACS Chemical Biology, 2015 - ACS Publications
DNA lesions such as 1,N 6 -ethenoadenine (εA) and 3,N 4 -ethenocytosine (εC) are ubiquitously present in genomes of different organisms and show increasing levels upon exposure …
Number of citations: 12 pubs.acs.org

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